![molecular formula C15H21N3O2 B5803613 3-amino-4-{[2-(diethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B5803613.png)
3-amino-4-{[2-(diethylamino)ethyl]amino}-2H-chromen-2-one
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Overview
Description
3-amino-4-{[2-(diethylamino)ethyl]amino}-2H-chromen-2-one, also known as Coumarin 6, is a fluorescent dye that has been widely used in scientific research. It belongs to the family of coumarin dyes and has a molecular weight of 375.47 g/mol. Coumarin 6 is a highly sensitive dye, which makes it ideal for use in various applications such as cell imaging, flow cytometry, and fluorescence microscopy.
Mechanism of Action
3-amino-4-{[2-(diethylamino)ethyl]amino}-2H-chromen-2-one 6 is a fluorescent dye that works by absorbing light at a specific wavelength and emitting light at a longer wavelength. The mechanism of action of 3-amino-4-{[2-(diethylamino)ethyl]amino}-2H-chromen-2-one 6 is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited donor molecule to a nearby acceptor molecule.
Biochemical and Physiological Effects:
3-amino-4-{[2-(diethylamino)ethyl]amino}-2H-chromen-2-one 6 has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that is safe to use in laboratory experiments. However, it is important to handle 3-amino-4-{[2-(diethylamino)ethyl]amino}-2H-chromen-2-one 6 with care as it is a potent mutagen and can cause genetic damage if not handled properly.
Advantages and Limitations for Lab Experiments
The advantages of using 3-amino-4-{[2-(diethylamino)ethyl]amino}-2H-chromen-2-one 6 in laboratory experiments include its high sensitivity, excellent fluorescence properties, and non-toxic nature. It is also relatively easy to synthesize and can be used in a variety of applications. However, the limitations of 3-amino-4-{[2-(diethylamino)ethyl]amino}-2H-chromen-2-one 6 include its limited solubility in water, which can make it difficult to use in aqueous solutions. It is also sensitive to pH and temperature changes, which can affect its fluorescence properties.
Future Directions
There are several future directions for the use of 3-amino-4-{[2-(diethylamino)ethyl]amino}-2H-chromen-2-one 6 in scientific research. One potential application is in the development of fluorescent probes for the detection of metal ions in biological samples. Another potential application is in the development of new imaging techniques for the study of cellular processes. Additionally, 3-amino-4-{[2-(diethylamino)ethyl]amino}-2H-chromen-2-one 6 could be used in the development of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of 3-amino-4-{[2-(diethylamino)ethyl]amino}-2H-chromen-2-one 6 involves the reaction of 3-amino-4-hydroxycoumarin with N,N-diethyl-2-aminoethanol in the presence of a catalyst. The reaction proceeds through an intermediate stage, which is then further reacted with acetic anhydride to yield the final product. The yield of 3-amino-4-{[2-(diethylamino)ethyl]amino}-2H-chromen-2-one 6 is typically around 60-70%.
Scientific Research Applications
3-amino-4-{[2-(diethylamino)ethyl]amino}-2H-chromen-2-one 6 has been extensively used in scientific research due to its high sensitivity and excellent fluorescence properties. It has been used in various applications such as cell imaging, flow cytometry, and fluorescence microscopy. 3-amino-4-{[2-(diethylamino)ethyl]amino}-2H-chromen-2-one 6 has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples.
properties
IUPAC Name |
3-amino-4-[2-(diethylamino)ethylamino]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-3-18(4-2)10-9-17-14-11-7-5-6-8-12(11)20-15(19)13(14)16/h5-8,17H,3-4,9-10,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRADIGBAZSSZNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C(C(=O)OC2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(2-diethylaminoethylamino)chromen-2-one |
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